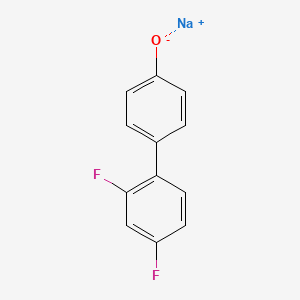
N-(1-Oxo-9-octadecenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Oxo-9-octadecenyl)glycine, also known as N-oleoylglycine, is a fatty acid amide derivative. It is a naturally occurring compound found in mammals and is known for its role in various physiological processes. This compound is a substrate for peptidylglycine α-amidating enzyme, which is involved in the biosynthesis of oleamide, a lipid that induces sleep .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Oxo-9-octadecenyl)glycine can be synthesized through the amidation of oleic acid with glycine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound involves the enzymatic amidation of oleic acid with glycine. This method is preferred due to its higher efficiency and selectivity. The reaction is catalyzed by peptidylglycine α-amidating enzyme, which ensures the formation of the desired product with minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Oxo-9-octadecenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Aplicaciones Científicas De Investigación
N-(1-Oxo-9-octadecenyl)glycine has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of peptidylglycine α-amidating enzyme.
Biology: Studied for its role in reducing locomotion and inducing hypothermia in mammals.
Medicine: Potential therapeutic agent for sleep disorders due to its role in the biosynthesis of oleamide.
Mecanismo De Acción
N-(1-Oxo-9-octadecenyl)glycine exerts its effects through its interaction with peptidylglycine α-amidating enzyme. This enzyme catalyzes the conversion of the compound into oleamide, which then interacts with specific receptors in the brain to induce sleep. The molecular targets include G-protein coupled receptors and ion channels involved in the regulation of sleep and locomotion .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(1-oxo-9-octadecenyl)glycine: Similar in structure but contains a methyl group on the nitrogen atom.
N-(1-oxo-9-octadecenyl)ethanolamine: Contains an ethanolamine group instead of glycine.
N-(1-oxo-9-octadecenyl)serine: Contains a serine group instead of glycine.
Uniqueness
N-(1-Oxo-9-octadecenyl)glycine is unique due to its specific interaction with peptidylglycine α-amidating enzyme and its role in the biosynthesis of oleamide. This makes it a valuable compound for studying the enzymatic pathways involved in the production of bioactive lipids .
Propiedades
Número CAS |
97404-07-4 |
|---|---|
Fórmula molecular |
C20H37NO3 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-[[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9+ |
Clave InChI |
HPFXACZRFJDURI-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


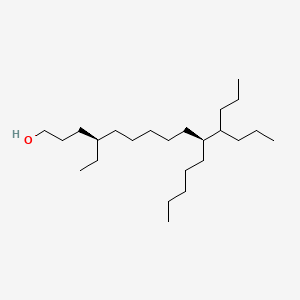

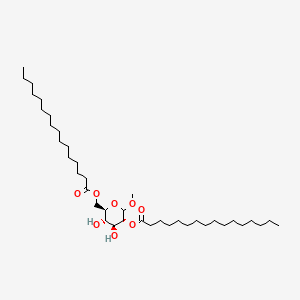
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
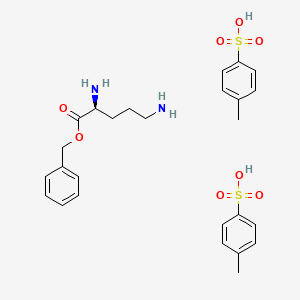
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
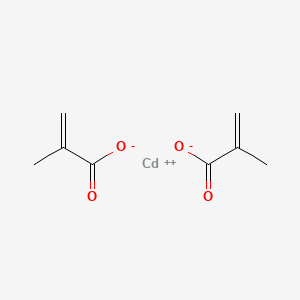
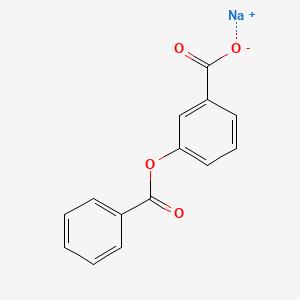
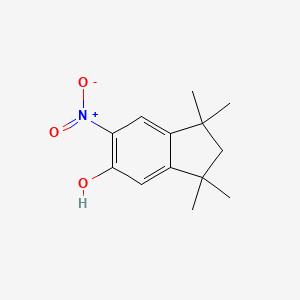
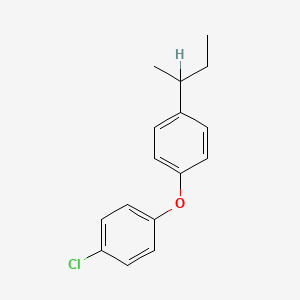

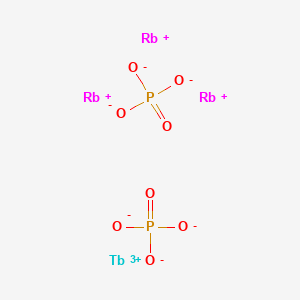
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
